molecular formula C25H26BrNO4 B11135154 1-(3-Bromophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11135154
M. Wt: 484.4 g/mol
InChI Key: VFLQXULFWCMGCI-UHFFFAOYSA-N
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Description

1-(3-BROMOPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines bromophenyl, dimethyl, and chromeno-pyrrole moieties

Preparation Methods

The synthesis of 1-(3-BROMOPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Alkylation: Addition of the propan-2-yloxy group to the chromeno-pyrrole core.

    Cyclization: Formation of the chromeno-pyrrole ring system under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(3-BROMOPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions, such as with sodium methoxide.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-(3-BROMOPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism by which 1-(3-BROMOPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the chromeno-pyrrole core can interact with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar compounds include other bromophenyl derivatives and chromeno-pyrrole analogs. Compared to these, 1-(3-BROMOPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties.

Similar Compounds

  • 1-(3-BROMOPHENYL)-1H-PYRROLE
  • 3-(3-BROMOPHENYL)PROPIONIC ACID
  • 1-BROMO-3-PHENYLPROPANE

This detailed article provides a comprehensive overview of 1-(3-BROMOPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H26BrNO4

Molecular Weight

484.4 g/mol

IUPAC Name

1-(3-bromophenyl)-6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H26BrNO4/c1-14(2)30-10-6-9-27-22(17-7-5-8-18(26)13-17)21-23(28)19-11-15(3)16(4)12-20(19)31-24(21)25(27)29/h5,7-8,11-14,22H,6,9-10H2,1-4H3

InChI Key

VFLQXULFWCMGCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=CC=C4)Br

Origin of Product

United States

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